4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
Overview
Description
These compounds are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . This compound has been studied for its potential as a selective monoamine oxidase B inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases .
Preparation Methods
The synthesis of 4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves several steps. One of the synthetic routes includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods may involve similar steps but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the coumarin core.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazinyl moieties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other complex molecules.
Industry: May be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase B, an enzyme involved in the breakdown of monoamine neurotransmitters. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets and pathways involved include the binding of the compound to the active site of monoamine oxidase B, preventing the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives that also act as monoamine oxidase inhibitors. These compounds share a similar core structure but differ in the substituents attached to the coumarin ring. Some examples include:
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate
- 7-hydroxy-4-methyl coumarin derivatives The uniqueness of 4-({4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE lies in its specific substituents, which confer selective inhibition of monoamine oxidase B and favorable pharmacokinetic properties .
Properties
IUPAC Name |
4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-16-5-6-20-18(13-22(26)27-21(20)11-16)15-25-9-7-24(8-10-25)14-17-3-2-4-19(23)12-17/h2-6,11-13H,7-10,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHWVCAYGJOCSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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